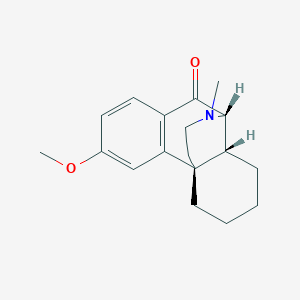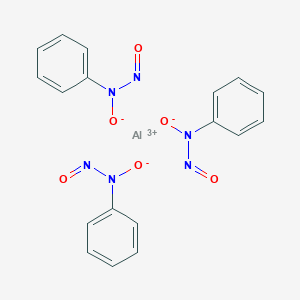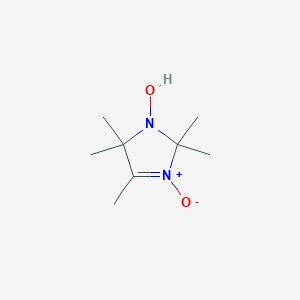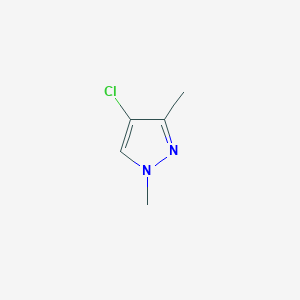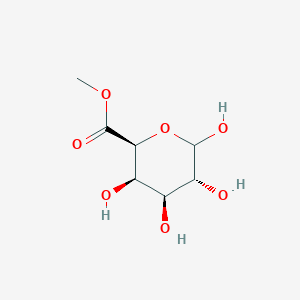
甲基(2S,3R,4S,5R)-3,4,5,6-四羟基氧杂环己烷-2-羧酸酯
描述
D-Galacturonic acid methyl ester, also known as D-Galacturonic acid methyl ester, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Galacturonic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galacturonic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
果胶结构与酶促降解研究
D-半乳糖醛酸甲酯是研究果胶结构和酶促降解的模型物质 . 它提供了对植物细胞壁成分降解和修饰的见解 .
有机合成
在有机化学领域,D-半乳糖醛酸甲酯被用作合成复杂碳水化合物和糖缀合物的起始原料或中间体 .
β-半乳糖苷酶的荧光测定
该化合物用作β-半乳糖苷酶荧光测定的底物 . 这种应用在荧光培养基中检测大肠杆菌特别有用 .
果胶酶的鉴定和区分
果胶是陆地植物细胞壁的杂多糖成分,被用作识别、区分和表征果胶酶的底物 . 这种应用在研究果胶分解酶细菌对果胶的降解方面至关重要 .
食品工业
果胶主要由共价α-1,4-连接的D-半乳糖醛酸单元组成,多年来一直用于食品和饮料行业 . 果胶的主要应用是作为凝胶剂、稳定剂、乳化剂和增稠剂 .
制药和生物医药应用
生化分析
Biochemical Properties
D-Galacturonic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a starting material or intermediate for the synthesis of complex carbohydrates and glycoconjugates . Researchers investigate its reactivity and the conditions required to achieve selective de-esterification or glycosylation, which are key reactions in the assembly of oligosaccharides .
Cellular Effects
It is known that pectins, which D-Galacturonic acid methyl ester is a component of, support intestinal barrier function and have anti-diabetic effects .
Molecular Mechanism
The molecular mechanism of D-Galacturonic acid methyl ester is complex and involves several steps. In the fungal D-galacturonate pathway, D-galacturonate is converted to d-tagaturonate by uronate isomerase, then to d-altronate by NADH-utilising d-tagaturonate reductase, and finally to KDG by altronate dehydratase .
Temporal Effects in Laboratory Settings
It is known that the proportion of methylated galacturonic acid decreases during pectin extraction .
Metabolic Pathways
D-Galacturonic acid methyl ester is involved in the metabolic pathways of pectin degradation. The microbial pathways for the catabolism of D-galacturonic acid would be relevant for the microbial conversion to useful products .
Subcellular Localization
As a component of pectin, it is likely to be found in the cell wall of plants .
属性
IUPAC Name |
methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCNWCUKCYGNF-DHVFOXMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369545 | |
| Record name | D-Galacturonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16048-08-1 | |
| Record name | D-Galacturonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?
A1: D-Galacturonic Acid Methyl Ester monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].
Q2: What do we know about the molecular motions of D-Galacturonic Acid Methyl Ester in the solid state?
A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in D-Galacturonic Acid Methyl Ester at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].
Q3: How does D-Galacturonic Acid Methyl Ester compare to D-Galacturonic Acid in terms of reactivity and browning?
A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].
Q4: What is the role of D-Galacturonic Acid Methyl Ester in ascorbic acid biosynthesis?
A5: Research suggests that D-Galacturonic Acid Methyl Ester might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to D-Galacturonic Acid Methyl Ester, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].
Q5: Are there any known applications of D-Galacturonic Acid Methyl Ester in material science?
A6: D-Galacturonic Acid Methyl Ester can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].
Q6: What analytical techniques are commonly used to characterize D-Galacturonic Acid Methyl Ester?
A6: Several analytical methods are employed to characterize D-Galacturonic Acid Methyl Ester. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].
- Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].
- Chromatographic techniques: Useful for separating and identifying D-Galacturonic Acid Methyl Ester and its degradation products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
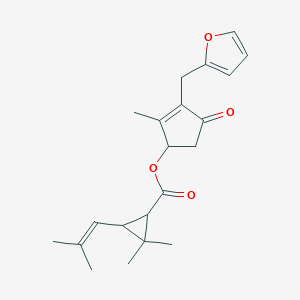

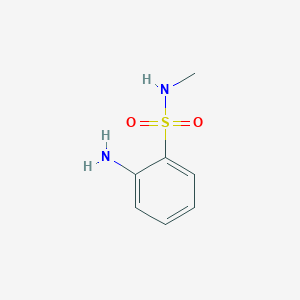


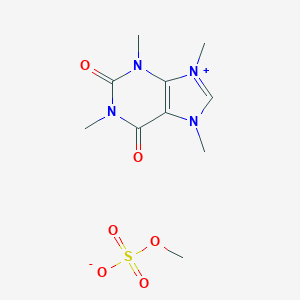
![Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B95680.png)
